molecular formula C19H16N2 B562034 N-(Diphenylmethylidine)-3-(aminomethyl)pyridine-2,4,5,6-d4 CAS No. 1020719-40-7

N-(Diphenylmethylidine)-3-(aminomethyl)pyridine-2,4,5,6-d4

Cat. No. B562034
CAS RN: 1020719-40-7
M. Wt: 276.375
InChI Key: CPEGDIGUUSEGQT-ZZRPVTOQSA-N
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Description

N-(Diphenylmethylidine)-3-(aminomethyl)pyridine-2,4,5,6-d4, also known as DMAPP-d4, is a deuterated analog of the DMAPP compound. DMAPP-d4 is a useful tool in scientific research as it can be used as a tracer molecule to study the metabolism and pharmacokinetics of DMAPP in vivo.

Mechanism of Action

N-(Diphenylmethylidine)-3-(aminomethyl)pyridine-2,4,5,6-d4 acts as a tracer molecule and does not have any known direct mechanism of action. It is used to study the metabolism and pharmacokinetics of DMAPP in vivo.
Biochemical and Physiological Effects:
N-(Diphenylmethylidine)-3-(aminomethyl)pyridine-2,4,5,6-d4 does not have any known biochemical or physiological effects. It is a stable deuterated analog of DMAPP and is used as a tracer molecule in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using N-(Diphenylmethylidine)-3-(aminomethyl)pyridine-2,4,5,6-d4 in lab experiments include its stability, specificity, and sensitivity. N-(Diphenylmethylidine)-3-(aminomethyl)pyridine-2,4,5,6-d4 is a stable deuterated analog of DMAPP, which makes it a reliable tracer molecule. It is also specific and sensitive, which allows for accurate measurements of DMAPP metabolism and pharmacokinetics in vivo. The limitations of using N-(Diphenylmethylidine)-3-(aminomethyl)pyridine-2,4,5,6-d4 in lab experiments include its cost and availability. N-(Diphenylmethylidine)-3-(aminomethyl)pyridine-2,4,5,6-d4 is a specialized compound that may not be readily available or affordable for some research labs.

Future Directions

There are several future directions for the use of N-(Diphenylmethylidine)-3-(aminomethyl)pyridine-2,4,5,6-d4 in scientific research. One potential application is in the development of new drugs that target the biosynthesis of isoprenoids. DMAPP is an important intermediate in the biosynthesis of isoprenoids, which are essential for cell growth and function. By studying the metabolism and pharmacokinetics of DMAPP using N-(Diphenylmethylidine)-3-(aminomethyl)pyridine-2,4,5,6-d4, researchers can identify new targets for drug development. Another potential application is in the study of metabolic disorders. DMAPP is involved in the biosynthesis of isoprenoids, which are important for various cellular processes. By studying the metabolism of DMAPP using N-(Diphenylmethylidine)-3-(aminomethyl)pyridine-2,4,5,6-d4, researchers can gain insights into the role of isoprenoids in metabolic disorders such as diabetes and obesity.

Synthesis Methods

The synthesis of N-(Diphenylmethylidine)-3-(aminomethyl)pyridine-2,4,5,6-d4 involves the reaction of deuterated formaldehyde with diphenylmethylamine and 2,4,5,6-tetramethylpyridine in the presence of a catalyst. The resulting product is a deuterated analog of DMAPP.

Scientific Research Applications

N-(Diphenylmethylidine)-3-(aminomethyl)pyridine-2,4,5,6-d4 has various scientific research applications, including metabolic studies, pharmacokinetic studies, and drug discovery. DMAPP is an important intermediate in the biosynthesis of isoprenoids, which are essential for cell growth and function. N-(Diphenylmethylidine)-3-(aminomethyl)pyridine-2,4,5,6-d4 can be used as a tracer molecule to study the metabolism of DMAPP in vivo, which can provide insights into the biosynthesis of isoprenoids and their role in various cellular processes.

properties

IUPAC Name

1,1-diphenyl-N-[(2,4,5,6-tetradeuteriopyridin-3-yl)methyl]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2/c1-3-9-17(10-4-1)19(18-11-5-2-6-12-18)21-15-16-8-7-13-20-14-16/h1-14H,15H2/i7D,8D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEGDIGUUSEGQT-ZZRPVTOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NCC2=CN=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(N=C1[2H])[2H])CN=C(C2=CC=CC=C2)C3=CC=CC=C3)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30661941
Record name 1,1-Diphenyl-N-{[(~2~H_4_)pyridin-3-yl]methyl}methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Diphenylmethylidine)-3-(aminomethyl)pyridine-2,4,5,6-d4

CAS RN

1020719-40-7
Record name 1,1-Diphenyl-N-{[(~2~H_4_)pyridin-3-yl]methyl}methanimine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30661941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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